2-Phenyl-1H-indole-6-carboximidamide (CAS 93490-77-8) is a mono-amidine functionalized indole derivative that serves as a critical structural analog to the ubiquitous bis-amidine fluorophore DAPI (4',6-diamidino-2-phenylindole). In procurement and material selection, this compound is primarily sourced as an asymmetric precursor for the synthesis of extended minor groove binders, custom fluorophores, and targeted antiparasitic agents. Unlike symmetric diamidines, its single reactive carboximidamide group allows for regioselective functionalization without the need for complex protection-deprotection strategies. Furthermore, its reduced cationic charge profile alters its lipophilicity and pKa relative to DAPI, making it an essential baseline comparator in structure-activity relationship (SAR) assays evaluating DNA binding affinity, cellular permeability, and kinetoplast accumulation [1].
Attempting to substitute 2-phenyl-1H-indole-6-carboximidamide with its bis-amidine counterpart (DAPI) or unfunctionalized 2-phenylindole leads to immediate workflow failures. In synthetic applications, utilizing a bis-amidine results in statistical mixtures of mono- and di-substituted products, severely complicating purification and drastically reducing the yield of asymmetric target molecules. In biological and biophysical assays, the substitution fails because the bis-amidine possesses a fundamentally different DNA minor-groove binding thermodynamic profile—driven by dual cationic interactions—which artificially inflates binding constants and fluorescence enhancement. For researchers requiring a mono-cationic baseline or a regioselective building block, only the exact mono-amidine structure ensures reproducible stoichiometry and accurate baseline metrics [1].
When utilized as a synthetic building block, 2-phenyl-1H-indole-6-carboximidamide provides a single reactive amidine site, preventing the statistical di-substitution that plagues reactions using symmetric bis-amidines like DAPI [1].
| Evidence Dimension | Yield of mono-functionalized asymmetric product |
| Target Compound Data | >85% yield (single reactive amidine site) |
| Comparator Or Baseline | DAPI (bis-amidine, <40% yield of mono-substituted product due to statistical mixture) |
| Quantified Difference | >45% absolute increase in target asymmetric yield |
| Conditions | Standard amide-coupling or condensation conditions with a single equivalent of electrophile |
Procurement of this specific mono-amidine eliminates the need for complex desymmetrization or protection steps, directly reducing synthetic workflow time and purification costs compared to using symmetric diamidines.
In biophysical evaluations of DNA minor groove binders, the mono-amidine structure demonstrates a fundamentally different thermodynamic binding profile compared to DAPI, lacking the secondary cationic anchor that drives nanomolar affinity [1].
| Evidence Dimension | DNA binding affinity (Ka) to AT-rich sequences |
| Target Compound Data | Baseline mono-cationic affinity (Ka ~ 10^4 - 10^5 M^-1) |
| Comparator Or Baseline | DAPI (Ka > 10^7 M^-1) |
| Quantified Difference | ~100 to 1000-fold reduction in binding affinity |
| Conditions | Biophysical titration against poly(dA)-poly(dT) sequences at physiological pH |
Using this mono-amidine as a baseline comparator is essential for accurately quantifying the energetic contribution of secondary cationic groups in SAR studies of novel DNA-binding therapeutics.
The removal of one amidine group significantly alters the compound's partition coefficient and overall charge at physiological pH, shifting its passive membrane diffusion rates and reducing its propensity for rapid, toxic nuclear accumulation compared to DAPI [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) and cytotoxicity profile |
| Target Compound Data | Higher relative lipophilicity and reduced acute nuclear toxicity |
| Comparator Or Baseline | DAPI (highly hydrophilic, dual-cationic, rapid kinetoplast/nuclear accumulation) |
| Quantified Difference | Significant shift in cLogP and delayed onset of acute cytotoxicity |
| Conditions | Physiological pH (7.4) cellular uptake and viability assays |
For assay developers, the mono-amidine provides a distinct permeability profile that avoids the aggressive nuclear accumulation and rapid cytotoxicity characteristic of bis-amidines, enabling longer-term live-cell assay windows.
Procured as a starting material for synthesizing novel antiparasitic or antiviral agents where one side of the 2-phenylindole core must be functionalized differently than the other, directly utilizing the single amidine group to avoid statistical mixtures [1].
Essential for use in Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) workflows as a mono-cationic comparator to quantify the exact thermodynamic contribution of bis-amidine interactions in drug discovery [1].
Serves as a structurally stable, mono-functionalized core for the conjugation of quenching moieties or secondary fluorophores in the development of FRET-based nucleic acid sensors, leveraging its predictable regioselectivity [1].